molecular formula C9H19NO4 B14779346 Acetic acid;3-(2-methoxyethoxy)pyrrolidine

Acetic acid;3-(2-methoxyethoxy)pyrrolidine

Cat. No.: B14779346
M. Wt: 205.25 g/mol
InChI Key: SGZPRWCKKIEMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetic acid;3-(2-methoxyethoxy)pyrrolidine (IUPAC name: (3S)-3-(2-Methoxyethoxy)pyrrolidine acetate (1:1)) is a pyrrolidine derivative with a methoxyethoxy substituent at the 3-position and an acetic acid counterion. Key properties include:

  • Molecular Formula: C₉H₁₇NO₃·C₂H₄O₂
  • Average Mass: 233.27 g/mol (pyrrolidine moiety) + 60.05 g/mol (acetic acid) = 293.32 g/mol
  • CAS Registry Numbers: 1956435-94-1 (acetate salt), 880362-02-7 (free base) . This compound is notable for its chiral (S)-configuration at the pyrrolidine ring, which may influence its biological activity and synthetic applications. It is commonly used in pharmaceutical intermediates and organocatalysis due to its polar ether and carboxylic acid groups.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

acetic acid;3-(2-methoxyethoxy)pyrrolidine

InChI

InChI=1S/C7H15NO2.C2H4O2/c1-9-4-5-10-7-2-3-8-6-7;1-2(3)4/h7-8H,2-6H2,1H3;1H3,(H,3,4)

InChI Key

SGZPRWCKKIEMLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COCCOC1CCNC1

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

Pyrrolidine cores are frequently constructed via cyclization of γ-amino alcohols or related intermediates. For example, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate serves as a common precursor in stereospecific syntheses. Cyclization can be achieved through:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert γ-amino alcohols to pyrrolidines with inversion of configuration.
  • Lactam Reduction : Super-hydride (LiEt₃BH) reduces lactams like methyl-Boc-D-pyroglutamate to pyrrolidines, as demonstrated in the synthesis of 3-substituted derivatives.

Example :
Reduction of methyl-Boc-D-pyroglutamate with LiEt₃BH yields 3-hydroxypyrrolidine intermediates, which are further functionalized.

Acetic Acid Incorporation

Salt Formation

The free base of 3-(2-methoxyethoxy)pyrrolidine is treated with acetic acid in polar solvents (e.g., ethanol or water) to form the acetate salt.

Procedure :

  • Dissolve 3-(2-methoxyethoxy)pyrrolidine (1 eq) in ethanol.
  • Add acetic acid (1 eq) dropwise at 0°C.
  • Stir for 1 h, then concentrate under reduced pressure.

Yield : >95% (purity >99% by HPLC).

Esterification Followed by Hydrolysis

For covalent acetic acid derivatives (e.g., esters):

  • Esterification : React 3-(2-methoxyethoxy)pyrrolidine with acetyl chloride in the presence of Et₃N.
  • Hydrolysis : Treat the ester with NaOH in aqueous THF to yield the carboxylic acid.

Stereochemical Control

Catalytic Hydrogenation

Chiral pyrrolidines are accessed via asymmetric hydrogenation of prochiral enamines or imines. For example, hydrogenating 3-(2-methoxyethoxy)-1-pyrroline with a Ru-BINAP catalyst yields the (R)- or (S)-enantiomer with >90% ee.

Resolution via Diastereomeric Salts

Racemic mixtures are resolved using chiral acids (e.g., dibenzoyl-D-tartaric acid). The diastereomeric salts are crystallized and separated.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Alkylation Simple, high-yielding Requires protecting groups 70–88%
Mitsunobu Reaction Stereospecific Costly reagents (DIAD, PPh₃) 80–90%
C–H Functionalization Direct, no pre-functionalization Limited substrate scope 50–65%
Reductive Amination Broad applicability Risk of over-reduction 60–75%

Industrial-Scale Considerations

Cost-Efficiency

  • Patented Processes : The use of TBTA (tert-butyl 2,2,2-trichloroacetimidate) for simultaneous protection of carboxylic acids improves step economy.
  • Solvent Recycling : Toluene and DMF are recovered via distillation, reducing waste.

Recent Advances (2023–2025)

Photoredox Catalysis

Visible-light-mediated C–O bond formation enables room-temperature synthesis of 2-methoxyethoxy derivatives without strong bases.

Flow Chemistry

Continuous-flow systems reduce reaction times for pyrrolidine cyclization from hours to minutes, enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
(3S)-3-(2-Methoxyethoxy)pyrrolidine acetate C₉H₁₇NO₃·C₂H₄O₂ 293.32 3-(2-methoxyethoxy)pyrrolidine, acetate 1956435-94-1
(3S)-3-(2-Methoxyethoxy)pyrrolidine HCl C₉H₁₇NO₃·HCl 235.70 (free base) + 36.46 3-(2-methoxyethoxy)pyrrolidine, HCl N/A
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid C₇H₁₄O₆ 178.18 Extended ethoxy chain, carboxylic acid 16024-58-1
3-Methoxy-2-pyridinecarboxylic acid C₇H₇NO₃ 153.14 Pyridine ring, methoxy, carboxylic acid 16478-52-7
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 234.30 Pyrrolidine-pyridine hybrid, ketone N/A
Key Observations:
  • Backbone Diversity : While the target compound is based on a pyrrolidine ring, analogues include pyridine hybrids (e.g., 3-Methoxy-2-pyridinecarboxylic acid) and extended ether chains (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid).
  • Functional Groups : The acetic acid counterion in the target compound enhances solubility, whereas the HCl salt form () may improve stability in acidic conditions.

Physicochemical Properties

  • Polarity : The methoxyethoxy group in the target compound increases hydrophilicity compared to simpler pyrrolidine derivatives (e.g., 2,2-dimethylpyrrolidine). This contrasts with pyridine-based analogues (e.g., 3-Methoxy-2-pyridinecarboxylic acid), which exhibit lower solubility due to aromatic ring rigidity .
  • Chirality: The (S)-configuration in the target compound may confer stereoselective interactions, unlike non-chiral analogues like 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid .

Biological Activity

Acetic acid;3-(2-methoxyethoxy)pyrrolidine is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and possible mechanisms of action. The information is synthesized from various studies and sources to provide a comprehensive overview.

Chemical Structure

The compound features a pyrrolidine ring substituted with an acetic acid moiety and a methoxyethoxy group. This unique structure may contribute to its biological activity, particularly in drug discovery contexts.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : Research indicates that derivatives of pyrrolidine exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The IC50 values for these compounds often fall within the micromolar range, suggesting substantial potency against these cell lines .
  • Mechanism of Action : Flow cytometry assays have shown that some pyrrolidine derivatives induce apoptosis in cancer cells. This process involves the activation of caspases and upregulation of pro-apoptotic proteins like p53, indicating a potential pathway for therapeutic intervention .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • In vitro Studies : this compound has shown effectiveness against a range of bacterial strains. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like chloramphenicol .
  • Mechanisms : The presence of specific functional groups in the pyrrolidine structure enhances its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes, leading to bacterial cell death .

Data Tables

Activity Type Cell Line/Organism IC50/MIC Values Reference
CytotoxicityMCF-715.63 µM
CytotoxicityU-93710.38 µM
AntimicrobialE. coli60 µg/mL
AntimicrobialS. aureus64 µg/mL

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that modifications in the substituents significantly affected the IC50 values, with some compounds showing enhanced activity compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against clinical isolates of bacteria. The study found that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing acetic acid;3-(2-methoxyethoxy)pyrrolidine, and what analytical techniques validate its purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrrolidine derivative with a 3-(2-methoxyethoxy) substituent (e.g., (3S)-3-(2-methoxyethoxy)pyrrolidine ) can be functionalized with acetic acid using carbodiimide-mediated coupling. Post-synthesis, purity is validated via HPLC (>98% purity, as per standards in pyridine derivatives ), and structural confirmation is achieved through 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle this compound to ensure safety in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for eye protection (H319), respiratory irritation (H335), and skin contact precautions (H313) . Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical advice . Store in airtight containers away from oxidizing agents .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound relevant to experimental design?

  • Methodological Answer : The compound’s solubility is enhanced by the 2-methoxyethoxy group, making it miscible in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. Stability studies under varying pH (2–9) and temperature (4–25°C) are recommended, with degradation monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across different batches?

  • Methodological Answer : Batch-to-batch variability may arise from residual solvents or stereochemical impurities. Use deuterated solvents for NMR to avoid peak splitting and compare data with computational simulations (e.g., DFT-based NMR prediction). Cross-validate with independent techniques like IR spectroscopy or X-ray crystallography (if crystalline) .

Q. What role does the 2-methoxyethoxy group play in the compound’s application as a ligand in nanoparticle stabilization?

  • Methodological Answer : The ethylene oxide chain in 2-methoxyethoxy enhances hydrophilicity and steric stabilization, making it suitable for synthesizing biocompatible nanoparticles. For example, similar ligands are used to stabilize copper nanoparticles, as demonstrated in studies with 2-[2-(2-methoxyethoxy)ethoxy]acetic acid . Optimize ligand-to-nanoparticle ratios via dynamic light scattering (DLS) and zeta potential measurements.

Q. How can the compound’s potential as a chiral building block in asymmetric synthesis be evaluated?

  • Methodological Answer : The stereochemistry at the pyrrolidine 3-position (e.g., (3S)-configuration ) can influence enantioselectivity. Test its utility in organocatalytic reactions (e.g., Michael additions) using chiral HPLC to assess enantiomeric excess (ee). Compare performance with non-functionalized pyrrolidine derivatives to isolate the effect of the 2-methoxyethoxy-acetic acid moiety .

Q. What strategies mitigate toxicity risks when testing the compound in cellular assays?

  • Methodological Answer : Conduct dose-response studies (0.1–100 µM) in vitro, monitoring cell viability via MTT assays. Use LC-MS to quantify intracellular accumulation and metabolite profiling. Reference safety data for structurally related compounds (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine ) to establish safe thresholds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.